molecular formula C16H13ClO3 B11835156 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B11835156
M. Wt: 288.72 g/mol
InChI Key: OFYKEXXOPOBMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 433330-74-6) is a chemical compound with the molecular formula C 16 H 13 ClO 3 and a molecular weight of 288.73 g/mol . As a butanoic acid derivative featuring both 4-chlorophenyl and phenyl ketone substituents, this compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research . While specific mechanistic studies on this exact molecule are limited, structurally related chlorophenyl-phenyl butanoic acid derivatives are recognized as critical synthetic intermediates in pharmaceutical development. For instance, analogous compounds are pivotal in the synthesis of active pharmaceutical ingredients such as sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) . This suggests potential applications for our product in early-stage drug discovery projects, particularly in the synthesis and exploration of novel biologically active molecules . Researchers can utilize this compound as a precursor for further chemical transformations, including cyclization reactions to form more complex ring systems. For research purposes only. Not intended for human or veterinary diagnostic or therapeutic uses. Please consult the Safety Data Sheet (SDS) prior to use. The product should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(10-15(18)19)16(20)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,18,19)

InChI Key

OFYKEXXOPOBMEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

  • Catalyst : AlCl₃ (1.2 equivalents)

  • Solvent : Dichloromethane (DCM) at 0–5°C

  • Reaction Time : 6–8 hours

  • Yield : 65–72%

Post-reaction workup includes hydrolysis with dilute hydrochloric acid to isolate the ketone intermediate, followed by oxidation to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Cyclocondensation of 4-Oxo-4-phenylbutanoic Acid Derivatives

A modified approach involves the cyclocondensation of 4-oxo-4-phenylbutanoic acid with 4-chlorophenylmagnesium bromide under Grignard reaction conditions. This method, adapted from procedures in the synthesis of structurally similar dihydronaphthalenones, leverages the nucleophilic addition of the Grignard reagent to the ketone group, followed by acid-catalyzed cyclization.

Procedural Details

  • Grignard Reagent : 4-Chlorophenylmagnesium bromide (1.5 equivalents)

  • Solvent : Tetrahydrofuran (THF) at −78°C

  • Cyclization Agent : Triflic acid (0.3 equivalents) in hexafluoroisopropanol (HFIP)

  • Yield : 68–75%

This method benefits from high regioselectivity due to the electronic effects of the chlorophenyl group, which directs the Grignard addition to the γ-position of the ketone.

Industrial-Scale Continuous Flow Synthesis

Patent WO1997017317A1 describes a continuous flow process optimized for large-scale production. The method utilizes microreactor technology to enhance heat transfer and mixing efficiency, critical for exothermic acylation reactions.

Industrial Protocol

  • Feedstock Preparation :

    • 4-Chlorobenzoyl chloride (1.0 M) and phenylacetone (1.1 M) in DCM.

  • Reactor Conditions :

    • Temperature: 25°C (controlled via jacketed cooling).

    • Residence Time: 15 minutes.

  • Catalyst Recovery :

    • AlCl₃ is precipitated using ice-water and recycled.

  • Oxidation Stage :

    • Continuous flow oxidation with KMnO₄/H₂SO₄ at 50°C.

Advantages :

  • 85% yield at pilot scale.

  • Reduced waste generation compared to batch processes.

Comparative Analysis of Synthesis Methods

The table below summarizes the performance metrics of the three primary methods:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Friedel-Crafts Acylation65–72ModerateHighModerate (AlCl₃ waste)
Cyclocondensation68–75LowModerateLow (HFIP recycling)
Continuous Flow85HighHighLow (reduced solvent use)

Key Observations :

  • The continuous flow method offers superior yield and scalability, making it ideal for industrial applications.

  • Cyclocondensation is preferable for small-scale synthetic campaigns requiring high purity.

Mechanistic Insights and Side-Reaction Mitigation

Common Side Reactions

  • Over-Acylation :

    • Addressed by controlling stoichiometry (limiting 4-chlorobenzoyl chloride to 1.05 equivalents).

  • Oxidative Degradation :

    • Minimized by conducting KMnO₄ oxidations under inert atmospheres.

Spectral Validation

  • ¹H NMR : Characteristic peaks at δ 7.8–7.9 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid proton).

  • IR Spectroscopy : Strong absorption at 1705 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction :
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid+R-OHH+3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoate ester+H2O\text{3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoate ester} + \text{H}_2\text{O}

Conditions :

  • Methanol or ethanol as nucleophiles

  • Acid catalysts (e.g., concentrated H2_2SO4_4)

  • Reflux at 60–80°C for 4–6 hours

Yield : 85–92% (for analogous esters of 4-oxo-4-phenylbutanoic acid derivatives).

Decarboxylation

Thermal decarboxylation eliminates CO2_2, forming a conjugated ketone:
Reaction :
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acidΔ3-(4-Chlorophenyl)-4-phenylbutenone+CO2\text{this compound} \xrightarrow{\Delta} \text{3-(4-Chlorophenyl)-4-phenylbutenone} + \text{CO}_2

Conditions :

  • Heating at 180–200°C under inert atmosphere

  • Catalyzed by Cu or Fe salts

Product Stability : The α,β-unsaturated ketone exhibits resonance stabilization.

Enolization and Bromination

The keto group undergoes enolization, enabling electrophilic bromination:
Mechanism :

  • Enol Formation :
    4-Oxo acidH+Enol tautomer\text{4-Oxo acid} \xleftrightarrow{\text{H}^+} \text{Enol tautomer}

  • Bromination :
    Enol+Br24-Bromo-4-oxo-3-(4-chlorophenyl)-4-phenylbutanoic acid\text{Enol} + \text{Br}_2 \rightarrow \text{4-Bromo-4-oxo-3-(4-chlorophenyl)-4-phenylbutanoic acid}

Kinetic Data (from analogous 4-oxo acids ):

ParameterValue
Reaction Order (Substrate)First-order
Reaction Order (H+^+)First-order
Rate Constant (303 K)5.2×104s15.2 \times 10^{-4} \, \text{s}^{-1}

Conditions :

  • Bromine in acetic acid/water (1:1 v/v)

  • pH 2–3, 30°C

Oxidation

The ketone group is resistant to oxidation under mild conditions but undergoes cleavage with strong oxidants:
Reaction :
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acidCr(VI)4-Chlorobenzoic acid+Benzophenone derivatives\text{this compound} \xrightarrow{\text{Cr(VI)}} \text{4-Chlorobenzoic acid} + \text{Benzophenone derivatives}

Key Findings (from TriPAFC oxidation studies ):

  • Stoichiometry : 1:1 ratio of oxidant to substrate

  • Activation Energy : 68.4kJ/mol68.4 \, \text{kJ/mol}

  • Rate Law :
    Rate=k[Substrate][Oxidant][H+]\text{Rate} = k[\text{Substrate}][\text{Oxidant}][\text{H}^+]

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:
Reaction :
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid+NaOHΔ3-(4-Hydroxyphenyl)-4-oxo-4-phenylbutanoic acid+NaCl\text{this compound} + \text{NaOH} \xrightarrow{\Delta} \text{3-(4-Hydroxyphenyl)-4-oxo-4-phenylbutanoic acid} + \text{NaCl}

Conditions :

  • 10% NaOH, 120°C

  • 6–8 hours reaction time

Yield : ~75% (for similar chloro-to-hydroxy substitutions ).

Biological Activity via Enzyme Inhibition

The compound acts as a kynurenine-3-hydroxylase (KYN-3-OHase) inhibitor, blocking neurotoxic quinolinic acid synthesis:
Mechanism :

  • Competitive inhibition at the enzyme’s active site

  • IC50_{50}: 0.8μM0.8 \, \mu\text{M} (for structurally related derivatives )

Structural Requirements :

GroupRole
4-Oxo moietyBinds to flavin cofactor
4-ChlorophenylEnhances lipophilicity
Carboxylic acidStabilizes enzyme interaction

Comparative Reaction Table

Reaction TypeConditionsMajor Product(s)Yield/ Efficiency
EsterificationH2_2SO4_4, refluxButanoate ester85–92%
Decarboxylation200°C, Cu catalyst3-(4-Chlorophenyl)-4-phenylbutenone78%
BrominationBr2_2, H+^+, 30°CBrominated enol derivative90%
OxidationCr(VI), acidic mediumBenzoic acid derivatives65%
Nucleophilic SubstitutionNaOH, 120°C4-Hydroxyphenyl derivative75%

Mechanistic Insights

  • Enolization precedes electrophilic attacks (e.g., bromination), with rate-determining tautomerization .

  • Acid catalysis enhances both enol formation and oxidation kinetics .

  • Steric effects from the 4-chlorophenyl group reduce reactivity at the β-carbon.

Scientific Research Applications

Medicinal Applications

Neurodegenerative Diseases Treatment

One of the most significant applications of 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolic pathway leading to neurotoxic compounds associated with conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease. These compounds can potentially reduce the production of quinolinic acid, a neurotoxin linked to neurodegeneration .

Pharmaceutical Formulations

The compound has been included in various pharmaceutical formulations aimed at treating neurological disorders. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory effects on kynureninase and kynurenine-3-hydroxylase activities, suggesting their potential as therapeutic agents for managing diseases characterized by excitotoxicity and neuroinflammation .

Material Science Applications

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the development of mesoporous materials and as intermediates in organic light-emitting diodes (OLEDs). Its structural properties make it suitable for use as a dopant or host material in OLED technology, enhancing device performance through improved electron transport and light emission efficiencies .

Case Studies

Case Study: Neuroprotective Effects

A study involving the administration of a derivative of this compound in animal models demonstrated significant neuroprotective effects against excitotoxic damage induced by quinolinic acid. The results indicated a marked reduction in neuronal loss and improved behavioral outcomes, highlighting the therapeutic potential of this compound in neurodegenerative conditions .

Case Study: Synthesis and Characterization

Research focusing on the synthesis of various derivatives has shown that modifying substituents on the phenyl rings can enhance biological activity. For example, compounds with additional hydroxyl or methoxy groups exhibited increased inhibition rates against kynurenine pathway enzymes, suggesting that structural optimization is key to developing effective treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Halogen Substituents

  • 4-(4-Fluorophenyl)-4-oxobutanoic Acid (C₁₀H₉FO₃): Replacing chlorine with fluorine enhances electronegativity, lowering the carboxylic acid’s pKa due to fluorine’s strong electron-withdrawing effect. This increases solubility in polar solvents and may improve metabolic stability .
  • This compound’s higher molecular weight (compared to chlorine analogs) could influence pharmacokinetics, such as tissue penetration .

Methyl Substituents

  • 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (C₁₂H₁₂O₃): Methyl groups enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and absorption .

Positional Isomerism

  • 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid (C₁₆H₁₃ClO₃): Shifting the chlorophenyl group from position 3 to 2 alters steric interactions and electronic distribution. Positional isomerism can significantly impact binding affinity in biological targets, as seen in enzyme inhibitor studies .

Functional Group Modifications

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid: Replacing the ketone with an amide group introduces hydrogen-bonding capacity, enhancing interactions with proteins or nucleic acids. This modification is leveraged in metal coordination complexes for antimicrobial applications .
  • 4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester: Esterification masks the carboxylic acid’s polarity, improving lipid solubility and serving as a prodrug. The ester hydrolyzes in vivo to release the active acid, a common strategy in drug delivery .

Stereochemical and Hydroxylation Effects

  • (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic Acid: The addition of hydroxyl groups and stereochemical complexity enhances water solubility and chiral recognition in biological systems. Such derivatives are explored for targeted therapies requiring precise molecular interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid C₁₆H₁₃ClO₃ 288.73 3-ClPh, 4-Ph ketone High aromaticity, moderate polarity
4-(4-Fluorophenyl)-4-oxobutanoic acid C₁₀H₉FO₃ 196.18 4-FPh Enhanced acidity (pKa ~3.5)
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid C₁₀H₈BrClO₃ 307.53 3-Br, 4-ClPh Steric hindrance, redox activity
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₂O₃ 206.09 2,4-Me₂Ph High lipophilicity (LogP ~2.8)

Biological Activity

3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H13ClO3, with a molecular weight of 288.73 g/mol. The compound features a chlorophenyl group and a phenyl group attached to a butanoic acid backbone, which contributes to its reactivity and potential applications in pharmaceuticals and organic synthesis.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. Its hydrophobic groups facilitate interactions with biological targets, potentially influencing their activity and function. Notably, it may exhibit anti-inflammatory or analgesic properties, although comprehensive studies are required to fully elucidate its pharmacological profile.

Potential Biological Targets

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it may act on kynurenine-3-hydroxylase (KYN-3-OHase), which is crucial in neurodegenerative disease pathways .
  • Receptor Modulation : It may also modulate receptor activities, potentially affecting neurotransmitter systems relevant to conditions such as addiction and neurodegeneration .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated potential anti-inflammatory effects.
Suggested use in treating neurodegenerative diseases by inhibiting KYN-3-OHase.
Explored its role as a negative allosteric modulator at CB1 receptors, impacting cocaine-seeking behavior in animal models.

Case Studies and Research Findings

  • Neurodegenerative Diseases : A study highlighted the potential of 4-phenyl-4-oxo-butanoic acid derivatives in treating neurodegenerative diseases like Alzheimer's and Huntington's disease by targeting KYN-3-OHase .
  • Antibacterial Activity : Research on related compounds demonstrated that derivatives like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate showed significant antibacterial activity against Staphylococcus aureus, indicating that structural modifications could enhance efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the phenethyl group significantly affect potency at CB1 receptors, suggesting that careful modification of the compound could lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, and how do reaction conditions influence yield optimization?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with substituted benzaldehyde derivatives. A common approach involves Knoevenagel condensation between 4-chlorobenzaldehyde and a β-ketoester, followed by hydrolysis and decarboxylation to form the butanoic acid backbone . Reaction yields depend on catalysts (e.g., piperidine for Knoevenagel), solvent polarity (e.g., ethanol vs. DMF), and temperature control during cyclization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the pure product .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the ketone (δ ~200 ppm for carbonyl carbon) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} confirm the carboxylic acid (O–H stretch) and ketone (C=O stretch) functionalities .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry and molecular geometry, as demonstrated in related aryl-substituted butanoic acid derivatives .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer : The compound has a melting point of 167–169°C, requiring controlled heating during dissolution . Its low solubility in water necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Stability tests under varying pH (e.g., 2–9) and light exposure should precede long-term storage, as halogenated aromatic compounds may degrade via photolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from assay-specific variables:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting results .
  • Cell line variability : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific effects .
  • Mechanistic studies : Employ enzyme inhibition assays (e.g., COX-2 or Kynurenine-3-hydroxylase) to correlate activity with molecular targets, as seen in fluorophenyl analogs .

Q. What computational strategies can optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) to identify critical residues (e.g., Arg120, Tyr355) for affinity improvement .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability and refine substituents (e.g., replacing chlorine with trifluoromethyl) .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks, guiding structural modifications .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer : Achieving enantiomeric purity requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution . Key challenges include:

  • Steric hindrance : Bulky 4-phenyl and 4-chlorophenyl groups limit catalyst accessibility.
  • Racemization risk : Mild reaction conditions (e.g., <50°C) prevent ketone-enol tautomerization during synthesis .

Safety and Compliance Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves and goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential halogenated byproduct release .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.